molecular formula C12H17Cl2N3 B1390288 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1185303-84-7

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No. B1390288
M. Wt: 274.19 g/mol
InChI Key: QUMFUHSMDXBITD-UHFFFAOYSA-N
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Description

“2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 . It has been found to be a potent and selective inhibitor of Cholesterol 24-Hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme that metabolizes cholesterol into 24 S -hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .


Synthesis Analysis

The synthesis of pyrrolo [2,3-d] pyrimidine-linked piperazine, pyrimidine, pyrazine, and pyridine hybrids, which are similar to the compound , has been reported . These compounds were designed, synthesized, and investigated for in vitro anti-diabetic potential. Their potency is mechanistically correlated via molecular docking, and MD modeling .


Molecular Structure Analysis

The asymmetric unit of the title compound, C12H9N3, contains two independent molecules in which the dihedral angle between the pyridine and aza-indole rings are 8.23 (6) and 9.89 (2)° .


Chemical Reactions Analysis

The compound has been found to be a potent and selective inhibitor of Cholesterol 24-Hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme that metabolizes cholesterol into 24 S -hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.2 and a molecular formula of C12H15N3. It has a density of 1.2±0.1 g/cm3, a molar refractivity of 61.2±0.3 cm3, and a polar surface area of 41 Å2 .

Scientific Research Applications

  • Summary of the Application : “2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride” has been used in the development of a series of derivatives with potent activities against FGFR1, 2, and 3 . The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Summary of Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives developed, compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name

2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMFUHSMDXBITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
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2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 3
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 4
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 5
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 6
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

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